molecular formula C19H20N2O2S2 B2894865 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 630065-31-5

1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2894865
CAS RN: 630065-31-5
M. Wt: 372.5
InChI Key: KFCWYNBPCMOIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This property positions them as potential candidates for the development of fluorescence sensors for specific chemicals (Shi et al., 2015).

Slow Magnetic Relaxation and Photochromic Behavior

Multifunctional mononuclear complexes incorporating bisthienylethenes have demonstrated distinct magnetic behaviors and photochromic properties. This showcases their potential in the development of materials with tunable magnetic and optical characteristics (Cao et al., 2015).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives have been synthesized and investigated as corrosion inhibitors for carbon steel in acidic media. Their effectiveness, demonstrated through various spectroscopic and electrochemical methods, highlights their potential as protective agents against metal corrosion (Duran et al., 2021).

Photochromic and Luminescent Properties

Heteroleptic Ir(III) complexes based on specific imidazole and bisthienylethene structures have been studied for their luminescence and photochromic properties. These complexes demonstrate significant potential for applications requiring tunable photophysical characteristics (Cao et al., 2015).

Copper-Catalyzed Oxidative Coupling

Imidazole derivatives improve the copper-catalyzed oxidative coupling reaction, which is crucial for the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene ether). This application demonstrates the role of such compounds in facilitating chemical reactions that are foundational to material science (Gamez et al., 2001).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-13-7-6-10-16(14(13)2)21-18-12-25(22,23)11-17(18)20(19(21)24)15-8-4-3-5-9-15/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCWYNBPCMOIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

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